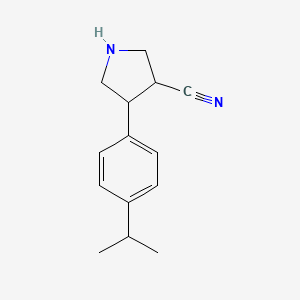
Caffeine-D10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine-D10 is a deuterated form of caffeine, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of caffeine. Caffeine itself is a well-known stimulant found in coffee, tea, and various other beverages and foods. It is widely consumed for its stimulating effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-D10 typically involves the incorporation of deuterium into the caffeine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Caffeine-D10 undergoes similar chemical reactions as regular caffeine, including:
Oxidation: Caffeine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the caffeine molecule.
Substitution: Substitution reactions can occur at different positions on the caffeine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various caffeine metabolites such as paraxanthine, theobromine, and theophylline. These metabolites are often studied to understand the metabolic pathways and effects of caffeine in the body.
Aplicaciones Científicas De Investigación
Caffeine-D10 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of caffeine in the body.
Metabolic Phenotyping: Investigating the metabolic pathways and identifying biomarkers for various diseases.
Liver Function Testing: Assessing liver function by analyzing the metabolism of caffeine.
Cosmetic Industry: Used in formulations to study the penetration and effects of caffeine in skincare products.
Mecanismo De Acción
Caffeine-D10 exerts its effects by acting as an adenosine receptor antagonist. By blocking the binding of adenosine to its receptors, caffeine increases the levels of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and reduced fatigue. Additionally, caffeine inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic AMP, which further stimulates the central nervous system.
Comparación Con Compuestos Similares
Caffeine-D10 can be compared with other deuterated compounds and similar stimulants:
Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.
Paraxanthine: A major metabolite of caffeine with similar stimulant properties.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
8-deuterio-1,3,7-tris(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3,4D |
Clave InChI |
RYYVLZVUVIJVGH-LSURFNHSSA-N |
SMILES isomérico |
[2H]C1=NC2=C(N1C([2H])([2H])[2H])C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


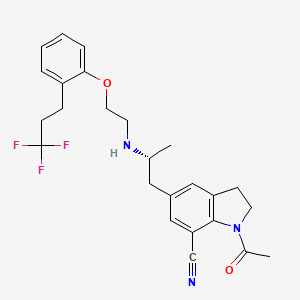
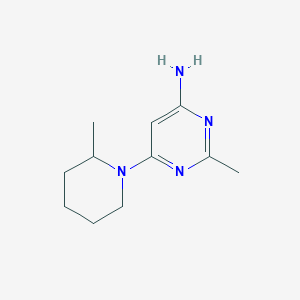
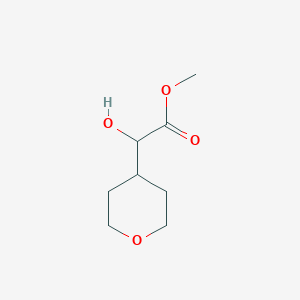


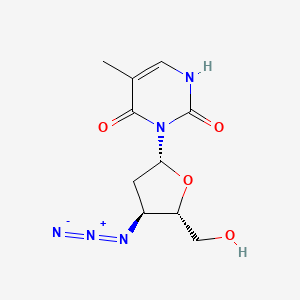

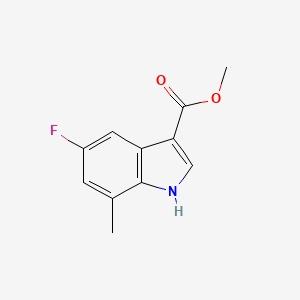
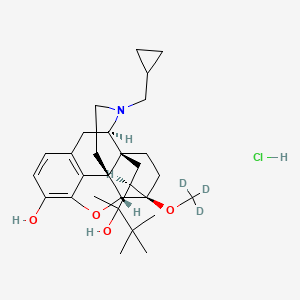
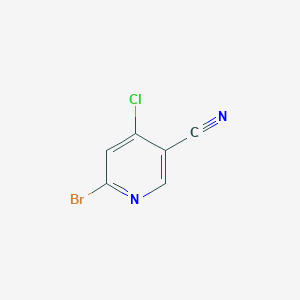
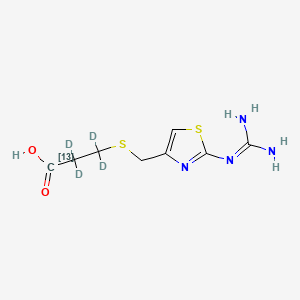
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
